Sudan Red 7B
Description
Properties
IUPAC Name |
N-ethyl-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5/c1-2-25-23-17-12-18-8-6-7-11-22(18)24(23)29-28-21-15-13-20(14-16-21)27-26-19-9-4-3-5-10-19/h3-17,25H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWNTWQXVLKCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064266 | |
| Record name | C.I. Solvent Red 19 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6368-72-5 | |
| Record name | Sudan Red 7B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6368-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Solvent Red 19 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006368725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sudan Red 7B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenamine, N-ethyl-1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Red 19 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethyl-1-(4-(phenylazo)phenylazo)-2-naphthylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLVENT RED 19 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QUH39Y06P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Two-Step Diazotization-Coupling Protocol
The classical method involves:
-
Diazotization : Ethyl(2-naphthyl)amine reacts with nitrous acid (HNO₂) under acidic conditions (HCl, 0–5°C) to form a diazonium salt intermediate.
-
Coupling : The diazonium salt couples with a naphthol derivative (e.g., β-naphthol) in glacial acetic acid at 60–80°C, yielding the azo-linked product.
Early 20th-century studies reported yields of 70–75% for this method, though purity was inconsistent due to byproducts from incomplete coupling. Modifications, such as controlled pH and temperature, later improved yields to 85%.
Modern Optimization Strategies
Contemporary synthesis prioritizes yield enhancement, reduced environmental impact, and scalability. Key advancements include:
Solvent and Catalyst Innovations
Replacing glacial acetic acid with polar aprotic solvents (e.g., DMF, DMSO) increases coupling efficiency by stabilizing reactive intermediates. For example, DMF improves reaction rates by 30% compared to traditional solvents. Catalytic HCl (0.1–0.5 M) further accelerates diazotization while minimizing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A 2022 study demonstrated full conversion of ethyl(2-naphthyl)amine to this compound in 15 minutes at 100°C, achieving 92% yield with 99% purity.
Isotopic Labeling for Analytical Applications
Stable isotope-labeled this compound variants are critical for mass spectrometry-based detection in food safety testing. A patented method synthesizes deuterated and ¹³C-labeled analogs through:
-
Nitration : Isotope-enriched benzene undergoes nitration with HNO₃/H₂SO₄ at 40°C.
-
Reduction : Catalytic hydrogenation converts nitro groups to amines.
-
Diazotization-Coupling : Labeled aniline derivatives are diazotized and coupled to naphthol, achieving 98% isotopic purity.
This method’s scalability and precision address regulatory needs for detecting this compound adulteration in spices and oils.
Reaction Monitoring and Quality Control
Advanced analytical techniques ensure synthetic fidelity:
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection (λ = 525 nm) quantifies this compound purity. A 2021 study established a retention time of 8.2 minutes using a C18 column and acetonitrile/water (70:30) mobile phase.
Mass Spectrometric Characterization
High-resolution mass spectrometry (HRMS) confirms molecular integrity. This compound exhibits a protonated molecular ion at m/z 379.18 [M+H]⁺, with characteristic fragments at m/z 198.10 and 197.09 from azo bond cleavage.
Industrial-Scale Production Protocols
Commercial synthesis prioritizes cost-effectiveness and safety:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 1 L | 500–1,000 L |
| Temperature Control | Ice bath (0–5°C) | Jacketed reactors |
| Yield | 85–92% | 88–90% |
| Purity | ≥98% | ≥95% (technical grade) |
Industrial protocols use continuous flow reactors to maintain consistent diazotization conditions, reducing batch variability. Post-synthesis purification involves recrystallization from ethanol/water mixtures, removing unreacted amines and oligomers .
Chemical Reactions Analysis
Types of Reactions: Sudan Red 7B undergoes various chemical reactions, including:
Reduction: Reduction of the azo groups can result in the formation of corresponding amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of the azo groups.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Entomological Applications
One of the notable applications of Sudan Red 7B is in entomological research, specifically as a marking agent for studying termite behavior. A study conducted on Reticulitermes speratus demonstrated the effectiveness of this compound as a dye marker for tracking termite movements and colony territories. The researchers evaluated the impact of different concentrations (0.5%, 1.0%, and 2.0%) and feeding periods (3 days and 5 days) on feeding behavior and survival rates.
Key Findings:
- Feeding Behavior: Termites exposed to this compound showed reduced feed consumption as the concentration increased. For instance, at a 2% concentration over five days, the feeding ratio dropped to approximately 10% compared to controls .
- Survival Rates: The survival rate of termites fed with marked food was notably high (over 90%) for three days, but decreased with longer exposure to higher concentrations .
| Concentration (%) | Feeding Period (Days) | Feed Consumption (%) | Survival Rate (%) |
|---|---|---|---|
| 0.5 | 3 | ~20-25 | >90 |
| 1.0 | 5 | ~10 | <90 |
| 2.0 | 5 | ~10 | <90 |
Food Analysis
This compound has been utilized in food analysis to detect adulteration in chili products. Its ability to impart color makes it useful in identifying the presence of other substances in food items.
Case Study:
A validated high-performance thin-layer chromatography (HPTLC) method was developed for detecting Sudan dyes in chili-containing samples. This method allowed for sensitive and selective identification, showcasing recovery values that indicate the dye's presence .
Industrial Applications
In industrial settings, this compound is employed for coloring various materials such as plastics, waxes, and textiles. Its stability and vivid coloration make it suitable for these applications.
Applications Overview:
- Plastics: Used to enhance aesthetic appeal.
- Waxes: Provides color consistency in products.
- Textiles: Offers vibrant hues that are durable under various conditions .
Microscopy and Histology
This compound serves as a staining agent in microscopy, particularly for lipid detection in biological samples. Its lipophilic nature allows it to bind effectively to fat molecules, making it invaluable in histological studies.
Application Example:
In histology, this compound is used to visualize lipid deposits within tissue samples, aiding in the diagnosis of various diseases related to lipid metabolism .
Mechanism of Action
The mechanism of action of Sudan Red 7B involves its ability to bind to lipophilic substances due to its hydrophobic nature. In biological staining, it interacts with lipid components in cell membranes, allowing for visualization under a microscope . The molecular targets include lipid molecules and suberin in cell walls .
Comparison with Similar Compounds
Research Findings and Contradictions
Termite Marking Efficiency: this compound reduces termite feeding by 10–25% at 2% concentration but maintains >90% survival rates, making it viable for short-term tracking .
Environmental Impact :
- This compound’s adsorption efficiency on Ag-NP-AC (90.909 mg/g) outperforms conventional adsorbents for similar dyes, but its acute toxicity necessitates careful wastewater management .
Purity Standards :
- Commercial this compound is ≥99.5% pure, matching the rigor of Sudan I–IV standards .
Biological Activity
Sudan Red 7B is an azo dye commonly used in various applications, including as a dye marker in entomological studies. Its biological activity has been explored, particularly in relation to its effects on organisms such as termites and its potential toxicity to human intestinal bacteria. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Overview of this compound
This compound is a synthetic dye belonging to the Sudan dye family, which includes several other variants (Sudan I-IV). It is primarily utilized for marking purposes in ecological studies and has been investigated for its toxicological effects on various organisms.
Biological Activity in Termites
Case Study: Marking Effect on Termites
A study evaluated the marking effect of this compound on the termite species Reticulitermes speratus. The research assessed feeding behavior, survival rates, and retention time of the dye in termites subjected to different concentrations (0.5%, 1.0%, and 2.0%) over varying feeding periods (3 days and 5 days).
Feeding Behavior
The results indicated that as the concentration of this compound increased, the feeding activity of termites decreased significantly. The following table summarizes the feed consumption ratios observed during the study:
| Concentration | Feeding Period | Feed Consumption Ratio (%) |
|---|---|---|
| 0.5% | 3 Days | 79.6 |
| 0.5% | 5 Days | 75.0 |
| 1.0% | 3 Days | 70.0 |
| 1.0% | 5 Days | 65.0 |
| 2.0% | 3 Days | 9.6 |
| 2.0% | 5 Days | 10.0 |
The study found that termites fed with food containing this compound exhibited a notable reduction in feed intake compared to control groups, suggesting an inhibitory effect on feeding behavior due to the dye's presence .
Survival Rates
The survival rates of termites were also affected by the concentration of this compound and the duration of exposure:
| Concentration | Feeding Period | Survival Rate (%) after 10 Days |
|---|---|---|
| Control | - | >90 |
| 0.5% | 3 Days | >90 |
| 1.0% | 5 Days | <90 |
| 2.0% | Both | <90 |
The survival rate decreased with higher concentrations and longer feeding periods, indicating that this compound could have sublethal physiological effects impacting termite health .
Toxicological Effects on Human Intestinal Bacteria
Research has also explored the impact of Sudan Red dyes, including this compound, on human intestinal bacteria. A study assessed the growth rates of various bacterial strains exposed to different concentrations of Sudan dyes.
Inhibition of Bacterial Growth
The following table summarizes the growth inhibition rates observed for selected bacterial strains treated with Sudan dyes:
| Bacterial Strain | Inhibition Rate (%) |
|---|---|
| Clostridium perfringens | Up to 47 |
| Lactobacillus rhamnosus | Up to 39 |
| Escherichia coli | Up to 11 |
These findings indicate that Sudan Red dyes can inhibit bacterial growth significantly, with varying effects depending on the strain and concentration used .
Q & A
Q. How can researchers reconcile discrepancies between in vitro dye stability data and in vivo retention patterns of this compound?
- Methodological Answer : Conduct parallel in vitro (dye-cellulose mixtures) and in vivo (termite-fed) stability assays under identical conditions. Differences may arise from enzymatic degradation or gut microbiota interactions. Metabolomic profiling of termite excretions can identify breakdown products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
